molecular formula C8H10ClN B3277367 2-(Chloromethyl)-4-ethylpyridine CAS No. 65845-72-9

2-(Chloromethyl)-4-ethylpyridine

Cat. No. B3277367
CAS RN: 65845-72-9
M. Wt: 155.62 g/mol
InChI Key: DVEWKMRLZMYDLB-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-ethylpyridine” likely belongs to a class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom.

Scientific Research Applications

Vibrational Spectroscopy and Chemical Analysis

2-Ethylpyridine derivatives have been extensively studied using vibrational spectroscopy techniques such as Fourier transform Raman and infrared spectra. These studies provide detailed insights into the structural characteristics and chemical properties of such compounds. For instance, 2-ethylpyridine-4-carbothioamide, a derivative used as an anti-tubercular agent, has been examined for its vibrational frequencies, infrared intensities, and Raman scattering activities. Such analyses contribute to a better understanding of the molecular stability and chemical reactivity of these compounds (Muthu, Ramachandran, & Uma maheswari, 2012).

Magnetic Studies in Coordination Polymers

Research has also been conducted on coordination polymers involving 2-ethylpyridine derivatives. These studies include structural and magnetic analysis, such as the investigation of Co(II) thiocyanato coordination polymers with 4-ethylpyridine. These polymers exhibit unique properties like slow magnetic relaxations and metamagnetic transitions, which are important for understanding magnetic behavior in materials science (Wöhlert et al., 2013).

Antimicrobial Applications

2-Ethylpyridine derivatives have also been synthesized and evaluated for their antimicrobial activity. Novel compounds such as 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles show significant antimicrobial properties, indicating their potential as therapeutic agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Synthesis and Chemical Modification

Efforts in chemical synthesis have led to the development of various 2-ethylpyridine derivatives, including methods for selective chemical modifications. For example, a study described the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, highlighting the specificity and efficiency of the synthetic process (Liang, 2007).

Solution Speciation and Structural Analysis

Research has also been focused on the solution speciation of mononuclear and dinuclear trimethylplatinum(IV) iodide complexes with pyridines, including 4-ethylpyridine derivatives. These studies are vital for understanding the interaction and behavior of these complexes in various chemical environments (Ghosh, Lentz, & Schlecht, 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of “2-(Chloromethyl)-4-ethylpyridine”. For example, some chloromethyl compounds are used in medicinal chemistry and their mechanism of action involves interactions with biological targets .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed .

Future Directions

The future directions for “2-(Chloromethyl)-4-ethylpyridine” would depend on its specific applications. For instance, if it’s used in medicinal chemistry, future research could focus on improving its efficacy and safety profile .

properties

IUPAC Name

2-(chloromethyl)-4-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEWKMRLZMYDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295003
Record name Pyridine, 2-(chloromethyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-ethylpyridine

CAS RN

65845-72-9
Record name Pyridine, 2-(chloromethyl)-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65845-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(chloromethyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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